Radiosumin B -

Radiosumin B

Catalog Number: EVT-1578186
CAS Number:
Molecular Formula: C23H32N4O5
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Radiosumin B is a member of the radiosumin family, which consists of structurally diverse, low molecular weight natural products produced by cyanobacteria. These compounds exhibit significant biological activities, particularly as serine protease inhibitors. Radiosumin B is characterized as an N-methyl dipeptide that includes two non-proteinogenic amino acids, specifically 2-amino-3-(4-amino-2-cyclohexylidene) propionic acid and an N-methyl derivative of this amino acid. The unique structural features of radiosumin B contribute to its potential therapeutic applications, particularly in targeting human serine proteases.

Source and Classification

Radiosumin B has been isolated from cyanobacterial blooms, specifically from species such as Microcystis aeruginosa and Plectonema radiosum. These cyanobacteria are known to produce a variety of secondary metabolites with biological activities. The classification of radiosumin B places it within the broader category of natural products derived from microbial sources, particularly focusing on its role in inhibiting serine proteases.

Synthesis Analysis

Methods

The total synthesis of radiosumin B involves several key steps, including the selective synthesis of its constituent amino acids through solid-phase peptide synthesis techniques. This method allows for the precise control over the stereochemistry and sequence of amino acids during the assembly of the peptide chain. The synthetic route typically begins with the preparation of protected amino acids, followed by coupling reactions to form the dipeptide backbone.

Technical Details

The synthesis is facilitated by using various coupling reagents and protecting groups to ensure that the reactive sites on the amino acids are selectively activated. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound and confirm its identity through spectral analysis methods such as nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of radiosumin B can be described by its specific arrangement of atoms and functional groups. It consists of two amino acids linked by a peptide bond, with additional modifications such as N-methylation. The exact stereochemistry at specific chiral centers is critical for its biological activity.

Data

The molecular formula for radiosumin B is typically represented as C₁₄H₁₈N₄O₄, indicating a complex structure that includes nitrogen and oxygen functionalities essential for its activity as a serine protease inhibitor.

Chemical Reactions Analysis

Reactions

Radiosumin B undergoes various chemical reactions characteristic of peptides, including hydrolysis under acidic or basic conditions. Its interactions with target serine proteases involve specific binding mechanisms that inhibit enzymatic activity.

Technical Details

The mechanism of action for radiosumin B involves competitive inhibition where it mimics substrate binding sites on serine proteases, effectively blocking their catalytic activity. This interaction can be quantitatively assessed using enzyme kinetics studies to determine IC₅₀ values.

Mechanism of Action

Process

Radiosumin B inhibits serine proteases by binding to the active site or substrate-binding pocket of these enzymes. The presence of non-proteinogenic amino acids enhances its binding affinity compared to typical substrates.

Data

Studies have demonstrated that radiosumin B exhibits inhibitory effects on various human trypsin isoforms, with IC₅₀ values ranging from 1.7 μM to greater than 7.2 μM, indicating its potential as a selective inhibitor for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Radiosumin B is typically characterized by its solubility in polar solvents due to its amino acid composition. Its melting point and boiling point data can vary depending on the specific formulation and purity levels achieved during synthesis.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its reactivity profile suggests potential interactions with other biomolecules, making it a candidate for further pharmacological studies.

Applications

Scientific Uses

Radiosumin B holds promise in medicinal chemistry as a lead compound for developing selective inhibitors targeting serine proteases involved in various diseases, including cancer and inflammatory conditions. Its unique structure offers opportunities for further modifications aimed at enhancing potency and selectivity against specific protease targets.

Introduction

Radiosumin B: Definition and Taxonomic Origin in Cyanobacteria

Radiosumin B is an N-methyl dipeptide characterized by two unusual non-proteinogenic amino acid residues: Aayp (2-amino-3-(4-amino-2-cyclohexen-1-ylidene) propionic acid) and Amyp (an N-methylated derivative of Aayp), with two acetyl groups completing its structure [1] [3]. It belongs to the radiosumin family of natural products, distinguished by dipeptide scaffolds derived from chorismate metabolism rather than ribosomal synthesis. This compound was first isolated from the bloom-forming cyanobacterium Microcystis aeruginosa Kützing, a ubiquitous inhabitant of eutrophic freshwater ecosystems [1]. Subsequent research has identified homologous biosynthetic gene clusters (BGCs) in 13 filamentous cyanobacterial genera, including Dolichospermum planctonicum and Anabaena cylindrica, indicating a broader taxonomic distribution beyond Microcystis [3] [7]. Radiosumin B’s structural core originates from specialized enzymatic machinery that activates and condenses non-canonical amino acid precursors, a hallmark of cyanobacterial secondary metabolism.

Table 1: Cyanobacterial Producers of Radiosumin Compounds

Cyanobacterial SpeciesRadiosumin VariantIsolation Source
Microcystis aeruginosa KützingRadiosumin BEnvironmental bloom sample
Anabaena cylindrica NIES-19Radiosumin CLaboratory culture (PCC 7122)
Plectonema radiosum NIES-515Radiosumin AEnvironmental sample
Dolichospermum planctonicumRadiosumin DHeterologous expression

Historical Context of Radiosumin Discovery

The discovery of radiosumins unfolded through distinct phases, driven by advancements in analytical techniques:

  • Initial Identification (2001): Radiosumin B was first reported in 2001 from a Microcystis aeruginosa bloom. Structural elucidation relied on nuclear magnetic resonance (NMR), mass spectrometry (MS), and chemical degradation, revealing its unique dipeptide architecture [1].
  • Ecological Detection (2020): A 2020 metabolomic study of Czech fishponds detected radiosumin B alongside 39 other cyanopeptides using LC-MS/MS and Global Natural Product Social Molecular Networking (GNPS). This confirmed its persistent production in eutrophic environments and co-occurrence with toxigenic cyanobacterial taxa [2].
  • Biosynthetic Breakthrough (2023): The radiosumin BGC (16.8 kb) was cloned from Dolichospermum planctonicum and expressed in Escherichia coli using Direct Pathway Cloning (DiPaC). This confirmed the genetic basis for radiosumin biosynthesis and enabled the discovery of new analogues like radiosumin D [3] [7].

Table 2: Key Milestones in Radiosumin Research

YearMilestoneMethodology
2001Isolation and structure of Radiosumin BNMR, MS, Chemical degradation
2020Detection in eutrophic ponds via metabolomicsLC-MS/MS, GNPS molecular networking
2023Heterologous expression of BGC and discovery of Rad DDirect Pathway Cloning (DiPaC), HRMS/NMR

Significance of Non-Proteinogenic Dipeptides in Natural Product Research

Radiosumin B exemplifies the biochemical ingenuity of cyanobacterial non-ribosomal peptide synthesis. Its non-proteinogenic residues—Aayp and Amyp—originate from chorismate, a shikimate pathway intermediate, representing a rare biosynthetic route distinct from classical amino acid metabolism [3] [7]. These structural features underpin key bioactivities:

  • Protease Inhibition: Radiosumins A and C inhibit trypsin at sub-micromolar concentrations (IC₅₀ <1 µM). Radiosumin C shows selectivity for human trypsin isoforms (IC₅₀: 1.7 µM for trypsin-1/-3) [7], suggesting radiosumin B may share analogous mechanisms due to structural similarity.
  • Chemical Diversity Drivers: The radiosumin BGC encodes enzymes for diversification, including acetyltransferases and methyltransferases, enabling side-chain modifications that enhance structural heterogeneity. This plasticity facilitates ecological adaptation and bioactivity optimization [3].
  • Drug Discovery Potential: Non-proteinogenic dipeptides like radiosumin B serve as privileged scaffolds for protease-targeted therapeutics. Their compact size and chiral complexity make them ideal for engineering selective inhibitors of medically relevant enzymes (e.g., thrombin, factor Xa) [4] [6].

Table 3: Structural and Functional Features of Radiosumin Family

VariantAmino Acid 1Amino Acid 2ModificationsReported Bioactivity
Radiosumin AAayp (S-config)AacpDi-acetylatedPorcine trypsin inhibition
Radiosumin BAaypN-Me-Aayp (Amyp)Di-acetylatedNot reported
Radiosumin CAaypAaypDi-acetylatedHuman/porcine trypsin inhibition
Radiosumin DAayp (R-config)N-Me-Aayp (Amyp)Di-acetylatedNot reported

Properties

Product Name

Radiosumin B

IUPAC Name

(2S,3E)-3-[(4R)-4-acetamidocyclohex-2-en-1-ylidene]-2-[[(2S,3E)-2-acetamido-3-[(4R)-4-(methylamino)cyclohex-2-en-1-ylidene]propanoyl]amino]propanoic acid

Molecular Formula

C23H32N4O5

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C23H32N4O5/c1-14(28)25-19-10-6-17(7-11-19)13-21(23(31)32)27-22(30)20(26-15(2)29)12-16-4-8-18(24-3)9-5-16/h4,6,8,10,12-13,18-21,24H,5,7,9,11H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b16-12-,17-13-/t18-,19-,20-,21-/m0/s1

InChI Key

DXOBDIZQMJWEAT-BMPSSULNSA-N

Synonyms

radiosumin B

Canonical SMILES

CC(=O)NC1CCC(=CC(C(=O)O)NC(=O)C(C=C2CCC(C=C2)NC)NC(=O)C)C=C1

Isomeric SMILES

CC(=O)N[C@@H]1CC/C(=C\[C@@H](C(=O)O)NC(=O)[C@H](/C=C/2\CC[C@H](C=C2)NC)NC(=O)C)/C=C1

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